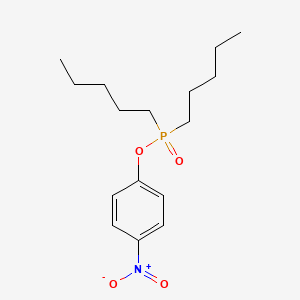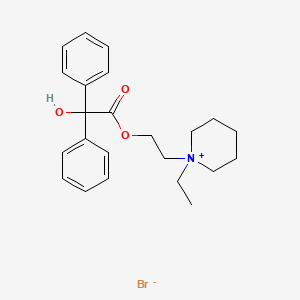
Ácido salicilazobenzoico
Descripción general
Descripción
Ácido salicylazobenzoico: es un compuesto químico con la fórmula molecular C14H10N2O5. Es conocido por sus potenciales aplicaciones terapéuticas, particularmente en el tratamiento de enfermedades inflamatorias del intestino como la colitis ulcerosa . El compuesto se caracteriza por su estructura única, que incluye tanto el ácido salicílico como el ácido benzoico unidos por un enlace azo.
Aplicaciones Científicas De Investigación
Química:
- Se utiliza como reactivo en la síntesis orgánica para introducir funcionalidad azo en moléculas.
Biología:
- Se ha investigado su papel en la modulación de las vías biológicas, particularmente las que involucran la inflamación.
Medicina:
- Se ha explorado como agente terapéutico para el tratamiento de enfermedades inflamatorias del intestino como la colitis ulcerosa y la enfermedad de Crohn .
- Posible uso en sistemas de administración de fármacos debido a su capacidad para liberar metabolitos activos en el colon.
Industria:
- Se utiliza en la producción de tintes y pigmentos debido a su estructura azo.
Mecanismo De Acción
El mecanismo de acción del ácido salicylazobenzoico implica su metabolismo en el cuerpo para liberar metabolitos activos como el ácido 5-aminosalicílico. Estos metabolitos ejercen efectos antiinflamatorios al inhibir la producción de citocinas proinflamatorias y reducir el estrés oxidativo. El compuesto se dirige a las vías moleculares que involucran las enzimas ciclooxigenasa (COX) y el factor nuclear kappa-light-chain-enhancer de las células B activadas (NF-κB), lo que lleva a una disminución de la inflamación y el daño tisular .
Análisis Bioquímico
Biochemical Properties
Salicylazobenzoic acid plays a significant role in biochemical reactions, particularly in the treatment of inflammatory conditions. It interacts with various enzymes and proteins, including cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway . The compound inhibits the activity of COX enzymes, reducing the production of pro-inflammatory prostaglandins . Additionally, salicylazobenzoic acid interacts with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival .
Cellular Effects
Salicylazobenzoic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound inhibits the activation of NF-κB, leading to a decrease in the expression of inflammatory cytokines . This results in reduced inflammation and improved cellular function in conditions like ulcerative colitis . Furthermore, salicylazobenzoic acid affects the metabolism of cells by altering the production of reactive oxygen species (ROS) and reducing oxidative stress .
Molecular Mechanism
The molecular mechanism of salicylazobenzoic acid involves its interaction with COX enzymes and NF-κB . By inhibiting COX enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation . Additionally, salicylazobenzoic acid binds to NF-κB, preventing its translocation to the nucleus and subsequent activation of inflammatory genes . This dual mechanism of action helps in controlling inflammation at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of salicylazobenzoic acid change over time. The compound is relatively stable under standard laboratory conditions, but its efficacy can decrease with prolonged exposure to light and heat . Over time, salicylazobenzoic acid may degrade, leading to a reduction in its anti-inflammatory properties . Long-term studies have shown that the compound maintains its effectiveness in reducing inflammation in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of salicylazobenzoic acid vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces inflammation without causing significant adverse effects . At higher doses, salicylazobenzoic acid can cause toxicity, including gastrointestinal disturbances and liver damage . Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses, indicating that increasing the dosage beyond a certain point does not enhance its therapeutic benefits .
Metabolic Pathways
Salicylazobenzoic acid is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes conjugation with glucuronic acid and sulfate . The compound also interacts with enzymes like cytochrome P450, which play a role in its biotransformation . These metabolic pathways help in the detoxification and elimination of salicylazobenzoic acid from the body .
Transport and Distribution
Salicylazobenzoic acid is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and transported to the liver via the portal circulation . Within cells, the compound interacts with transporters like organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), which facilitate its movement across cellular membranes . Salicylazobenzoic acid accumulates in inflamed tissues, where it exerts its therapeutic effects .
Subcellular Localization
The subcellular localization of salicylazobenzoic acid is crucial for its activity. The compound is primarily localized in the cytoplasm, where it interacts with COX enzymes and NF-κB . It may also be found in the nucleus, where it can influence gene expression . Post-translational modifications, such as phosphorylation, can affect the localization and activity of salicylazobenzoic acid, directing it to specific cellular compartments .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El ácido salicylazobenzoico se puede sintetizar a través de una serie de reacciones químicas que involucran derivados del ácido salicílico y del ácido benzoico. Un método común implica la diazotización del ácido salicílico seguida de acoplamiento con ácido benzoico. La reacción generalmente requiere condiciones ácidas y un ambiente de temperatura controlada para garantizar la estabilidad del enlace azo.
Métodos de producción industrial: En entornos industriales, la producción de ácido salicylazobenzoico puede involucrar síntesis a gran escala utilizando reactores automatizados. El proceso incluye un control preciso de los parámetros de reacción como la temperatura, el pH y las concentraciones de reactivos para lograr altos rendimientos y pureza. El producto final se purifica a menudo mediante técnicas de cristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido salicylazobenzoico experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de quinona.
Reducción: La reducción del enlace azo puede producir derivados de amina.
Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en los anillos aromáticos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el ditionito de sodio o la hidrogenación catalítica.
Sustitución: Se emplean reactivos como halógenos, agentes nitrantes y agentes sulfonantes bajo condiciones controladas.
Productos principales:
Oxidación: Derivados de quinona.
Reducción: Derivados de amina.
Sustitución: Productos halogenados, nitrados o sulfonados.
Comparación Con Compuestos Similares
Compuestos similares:
Sulfasalazina: Contiene un enlace azo similar que une el ácido salicílico y la sulfapiridina. Se utiliza en el tratamiento de enfermedades inflamatorias del intestino.
Olsalazina: Un dímero de ácido 5-aminosalicílico unido por un enlace azo. También se utiliza para tratar la colitis ulcerosa.
Balsalazida: Contiene un enlace azo que une el ácido 5-aminosalicílico a una molécula portadora. Se utiliza para fines terapéuticos similares.
Unicidad: El ácido salicylazobenzoico es único debido a su combinación específica de ácido salicílico y ácido benzoico, que le confieren propiedades químicas y biológicas distintas. Su capacidad para liberar metabolitos activos en el colon lo hace particularmente efectivo para el tratamiento dirigido de enfermedades inflamatorias del intestino .
Propiedades
IUPAC Name |
5-[(4-carboxyphenyl)diazenyl]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O5/c17-12-6-5-10(7-11(12)14(20)21)16-15-9-3-1-8(2-4-9)13(18)19/h1-7,17H,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVGBRQYZHTBTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020133, DTXSID00860803 | |
| Record name | Benzalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[(4-Carboxyphenyl)diazenyl]-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00860803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64896-26-0 | |
| Record name | Salicylazobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064896260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SALICYLAZOBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76MT6200BB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the proposed mechanism of action for Salicylazobenzoic acid in treating ulcerative colitis?
A1: While the exact mechanism of action of Salicylazobenzoic acid (also known as Benzalazine) is not fully understood, it is designed as a prodrug. It is thought to be cleaved in the colon into 5-aminosalicylic acid (5-ASA) [, ]. 5-ASA is the therapeutically active moiety and is believed to exert its anti-inflammatory effects locally in the gut through the inhibition of prostaglandin synthesis and the modulation of inflammatory mediators [].
Q2: How does the efficacy of Salicylazobenzoic acid compare to Sulfasalazine in treating ulcerative colitis based on the available research?
A2: A study directly comparing Salicylazobenzoic acid to Sulfasalazine in patients with active ulcerative colitis found that both treatments led to significant improvements in clinical and histological parameters within 6 weeks []. The study concluded that, at equivalent doses, both drugs demonstrated similar efficacy in treating the disease. Importantly, this study highlighted that Salicylazobenzoic acid might offer a safer alternative to Sulfasalazine due to a potentially lower incidence of side effects associated with the sulfapyridine component of Sulfasalazine [].
Q3: Are there any advantages of using Salicylazobenzoic acid over Sulfasalazine for ulcerative colitis treatment?
A3: One potential advantage of Salicylazobenzoic acid over Sulfasalazine is a better side effect profile. The study comparing the two drugs found that while both drugs caused side effects, they were less frequent in the group receiving Salicylazobenzoic acid []. The authors suggest this difference could be attributed to the absence of the sulfapyridine moiety in Salicylazobenzoic acid, which is often associated with adverse effects [].
Q4: What are the limitations of the available research on Salicylazobenzoic acid?
A4: The available research on Salicylazobenzoic acid, particularly regarding its direct comparison with Sulfasalazine, is limited to a single double-blind study with a relatively small sample size []. Further research with larger patient populations and longer follow-up periods is necessary to confirm these initial findings and to fully elucidate the efficacy and safety profile of Salicylazobenzoic acid in the treatment of ulcerative colitis. Additionally, more research is needed to fully understand the pharmacokinetic properties and long-term effects of this drug.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(1-{[2-(Diethylamino)ethyl]amino}-9-oxo-9h-thioxanthen-4-yl)methyl methanesulfonate](/img/structure/B1202344.png)

![2-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-ONE](/img/structure/B1202346.png)





